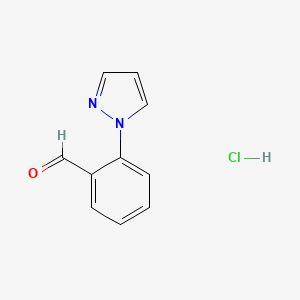

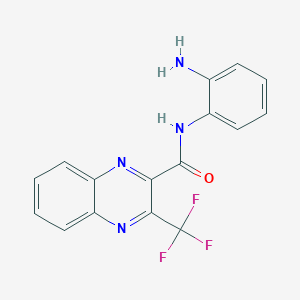

![molecular formula C20H19N5O2 B2494089 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1795300-81-0](/img/structure/B2494089.png)

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound belongs to a class of heterocyclic compounds that have attracted significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds often contain pyrrolopyridine and quinazolinone moieties, known for their pharmacological properties.

Synthesis Analysis

The synthesis of similar compounds involves complex reactions including heterocyclization, Lewis acid catalyzed reactions, and cross-coupling methods. For example, heterocyclization of acetamides with furan diones has been utilized to synthesize five-membered 2,3-dioxo heterocycles, showcasing a methodology that might be relevant for constructing the pyrrolopyridine core of the target compound (Khalturina et al., 2010). Similarly, Lewis acid catalyzed reactions of arylvinylidenecyclopropanes have been employed to yield pyrrolidine and tetrahydroquinoline derivatives, indicating a potential route for the synthesis of complex heterocycles (Lu & Shi, 2007).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one is often elucidated using advanced spectroscopic techniques, including IR, NMR, and mass spectrometry. X-ray crystallography provides detailed insights into the crystalline and molecular structure, aiding in understanding the spatial arrangement and interactions within the molecule (Durgadas et al., 2013).

Chemical Reactions and Properties

Heterocyclic compounds undergo a variety of chemical reactions, including nucleophilic addition, cycloadditions, and aziridination, to form diverse derivatives with potential biological activities. The reactivity can be influenced by substituents on the heterocycle, allowing for the selective synthesis of targeted compounds (Atkinson et al., 1995).

Applications De Recherche Scientifique

Insecticidal Activity

Pyrrolopyridine and quinazoline derivatives have been evaluated for their insecticidal properties. A study by Bakhite et al. (2014) synthesized several pyridine derivatives and tested their toxicity against the cowpea aphid, demonstrating that certain compounds exhibit significant insecticidal activities, potentially four-fold that of known insecticides like acetamiprid (Bakhite et al., 2014).

Antimalarial Activities

Research on pyrroloquinazolinediamine derivatives, such as WR227825, has shown promising antimalarial properties. Derivatives of this compound demonstrated potent cell growth inhibition against Plasmodium falciparum and were highly active against Plasmodium berghei in animal models, suggesting potential for therapeutic application in malaria treatment (Guan et al., 2005).

Therapeutic Applications in Neurodegenerative Diseases

Compounds related to the pyrrolopyridine and quinazoline frameworks have been explored for their therapeutic potential in neurodegenerative diseases. Umar et al. (2019) described 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, highlighting their potential in Alzheimer's disease treatment (Umar et al., 2019).

Anticancer Research

Research into bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo-fused tricyclic heterocycles has revealed their in vivo activity against lymphocytic leukemia, indicating potential applications in anticancer therapy (Anderson et al., 1988).

Chemical Synthesis and Catalysis

Studies have also focused on the synthetic applications of pyrrolopyridine and quinazoline derivatives. For instance, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates demonstrated a protocol for synthesizing pyrrolidine and tetrahydroquinoline derivatives, useful in medicinal chemistry and organic synthesis (Lu & Shi, 2007).

Propriétés

IUPAC Name |

2-(4-oxoquinazolin-3-yl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c26-18(13-25-14-23-17-7-2-1-6-16(17)20(25)27)21-10-4-11-24-12-8-15-5-3-9-22-19(15)24/h1-3,5-9,12,14H,4,10-11,13H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSXAGLYUOYLJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCCN3C=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2494006.png)

![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)

![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide](/img/structure/B2494016.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2494020.png)

![4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2494023.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2494029.png)